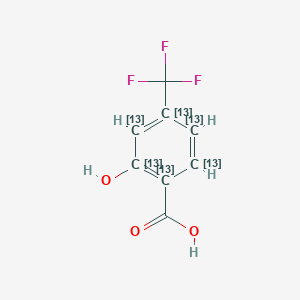
2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the reaction of 3-trifluoromethylphenol with carbon dioxide under acidic conditions . The reaction conditions may vary depending on the specific requirements of the laboratory or industrial setup.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .
化学反应分析
Types of Reactions
2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Acylation: Reaction with acyl chlorides to form acyl derivatives.
Amidation: Reaction with amines to form amides.
Etherification: Reaction with alkyl halides to form ethers.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, acyl chlorides, amines, and alkyl halides. The reactions typically require acidic or basic conditions, depending on the specific transformation .
Major Products
The major products formed from these reactions include esters, acyl derivatives, amides, and ethers, which are valuable intermediates in organic synthesis .
科学研究应用
2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes . The hydroxyl group at the 2-position can form hydrogen bonds with target molecules, contributing to its biological activity .
相似化合物的比较
Similar Compounds
4-trifluoromethylbenzoic acid: Similar structure but lacks the hydroxyl group at the 2-position.
2-hydroxy-4-methylbenzoic acid: Similar structure but has a methyl group instead of a trifluoromethyl group.
Salicylic acid: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the hydroxyl group in 2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid imparts unique chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C8H5F3O3 |
|---|---|
分子量 |
212.07 g/mol |
IUPAC 名称 |
2-hydroxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3,12H,(H,13,14)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
XMLFPUBZFSJWCN-IDEBNGHGSA-N |
手性 SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C(F)(F)F)O)C(=O)O |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















